Comparative TR-FRET EC50 Values for DDB1 Recruitment to CDK12-Cyclin K
DS17 exhibits a TR-FRET EC50 of 13 nM for recruiting DDB1 to the CDK12-cyclin K complex, as reported in the primary characterization study . This potency is comparable to that of the parent compounds CR8 (EC50 = 16 ± 1 nM) and SR-4835 (EC50 = 16 ± 1 nM) [1]. However, DS17 is distinguished from these analogs by its unique hybrid structure, which combines the benzimidazole gluing moiety of SR-4835 with the purine core of CR8, enabling robust complex formation and providing a distinct chemical scaffold for structure-activity relationship studies [2].
| Evidence Dimension | In vitro ternary complex formation (TR-FRET assay) |
|---|---|
| Target Compound Data | EC50 = 13 nM |
| Comparator Or Baseline | CR8: EC50 = 16 ± 1 nM; SR-4835: EC50 = 16 ± 1 nM |
| Quantified Difference | DS17 is within 1.2-fold of CR8 and SR-4835, indicating comparable potency. |
| Conditions | TR-FRET assay measuring recruitment of DDB1 to CDK12-cyclin K in vitro. |
Why This Matters
This quantitative parity confirms that DS17 achieves the same level of target engagement as the most potent known cyclin K degraders, validating its use as a reliable tool compound for studying cyclin K degradation biology.
- [1] Kozicka Z, Suchyta DJ, Focht V, et al. Design principles for cyclin K molecular glue degraders. Nat Chem Biol. 2024;20(1):93-102. View Source
- [2] Kozicka Z, Suchyta DJ, Focht V, et al. Design principles for cyclin K molecular glue degraders. Nat Chem Biol. 2024;20(1):93-102. View Source
